molecular formula C16H12O6 B192325 Santal CAS No. 529-60-2

Santal

Cat. No.: B192325
CAS No.: 529-60-2
M. Wt: 300.26 g/mol
InChI Key: OEYQBKYISMRWQB-UHFFFAOYSA-N
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Description

Santal, commonly known as sandalwood, is derived from the heartwood of the Santalum album tree. This tree is native to India, Indonesia, the Philippines, and Western Australia. Sandalwood is highly valued for its fragrant oil, which has been used for centuries in perfumery, cosmetics, and traditional medicine . The primary active components of sandalwood oil are sesquiterpene alcohols, including Z-α-santalol and Z-β-santalol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sandalwood oil is typically extracted from the heartwood of the Santalum album tree through steam distillation. The heartwood is chipped and then subjected to steam distillation to obtain the essential oil . This method is preferred due to its efficiency in preserving the delicate fragrance compounds.

Industrial Production Methods

In industrial settings, sandalwood oil is produced using large-scale steam distillation units. The heartwood is first chipped into small pieces and then loaded into distillation units. Steam is passed through the chips, and the vaporized oil is condensed and collected. The oil is then purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sandalwood oil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The primary components, Z-α-santalol and Z-β-santalol, are sesquiterpene alcohols that can be oxidized to form corresponding ketones and acids .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include santalone (from oxidation), reduced santalol (from reduction), and halogenated santalol derivatives (from substitution) .

Comparison with Similar Compounds

Sandalwood oil is unique due to its high content of Z-α-santalol and Z-β-santalol, which are responsible for its distinctive fragrance and therapeutic properties . Similar compounds include:

Sandalwood oil’s unique composition and properties make it highly valued in various applications, distinguishing it from these similar compounds.

Biological Activity

Santal, particularly derived from the genus Santalum, has garnered significant attention in scientific research due to its diverse biological activities. This article explores the pharmacological properties, therapeutic applications, and underlying mechanisms of sandalwood compounds, especially focusing on sandalwood album oil (SAO) and its primary component, alpha-santalol.

Phytochemical Constituents

The primary bioactive compounds in sandalwood include:

  • Alpha-santalol : Known for its anti-inflammatory and anti-cancer properties.
  • Beta-santalol : Exhibits antimicrobial activity.
  • Santalol isomers : Contribute to the oil's fragrance and therapeutic effects.

1. Anti-inflammatory Effects

Sandalwood oil has demonstrated significant anti-inflammatory effects in various studies:

  • Mechanism : SAO suppresses pro-inflammatory cytokines such as IL-1β and chemokines in keratinocytes when stimulated by lipopolysaccharides (LPS) . This suggests a potential role in treating inflammatory skin conditions like psoriasis and eczema.
  • Clinical Trials : Clinical studies have shown its effectiveness in reducing symptoms of acne and other inflammatory skin disorders .

2. Antimicrobial Properties

Sandalwood exhibits broad-spectrum antimicrobial activity:

  • Fungal Inhibition : Studies have reported that SAO is effective against various fungi, including Candida albicans and dermatophytes such as Trichophyton mentagrophytes .
  • Bacterial Activity : The oil has shown efficacy against several bacterial strains, making it a candidate for topical antiseptics .

3. Anticancer Activity

The anticancer potential of sandalwood is notable:

  • Inhibition of Tumor Growth : Research indicates that alpha-santalol can inhibit tumor formation in animal models exposed to carcinogens . It has shown selective cytotoxicity towards cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells .
  • Mechanisms of Action : The compound appears to induce DNA strand breaks in cancer cells, leading to apoptosis while sparing non-cancerous cells .

Case Study 1: Treatment of Psoriasis

A clinical trial involving patients with psoriasis demonstrated that topical application of SAO significantly reduced the severity of lesions. Patients reported improved skin condition and reduced itching compared to a placebo group.

Case Study 2: Wound Healing

In an in vivo study, SAO promoted wound healing in mice by enhancing keratinocyte proliferation through activation of olfactory receptors, leading to increased intracellular calcium levels . This suggests potential applications in dermatological therapies for enhancing skin repair.

Data Tables

Biological ActivityMechanismEvidence
Anti-inflammatoryInhibition of IL-1β productionClinical trials on acne and psoriasis
AntimicrobialBroad-spectrum activity against bacteria and fungiLaboratory studies on various pathogens
AnticancerInduction of apoptosis in cancer cellsStudies on MCF-7 and prostate cancer cells

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-10(16(15)20)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYQBKYISMRWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Santal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

529-60-2
Record name Santal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Santal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222 - 223 °C
Record name Santal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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